molecular formula C6H10F5N B14563521 N,N-Diethyl-1,1,2,2,2-pentafluoroethan-1-amine CAS No. 61881-20-7

N,N-Diethyl-1,1,2,2,2-pentafluoroethan-1-amine

Cat. No.: B14563521
CAS No.: 61881-20-7
M. Wt: 191.14 g/mol
InChI Key: UHAAENLNKMZPLX-UHFFFAOYSA-N
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Description

N,N-Diethyl-1,1,2,2,2-pentafluoroethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a nitrogen atom bonded to two ethyl groups and a pentafluoroethan-1-amine moiety

Properties

CAS No.

61881-20-7

Molecular Formula

C6H10F5N

Molecular Weight

191.14 g/mol

IUPAC Name

N,N-diethyl-1,1,2,2,2-pentafluoroethanamine

InChI

InChI=1S/C6H10F5N/c1-3-12(4-2)6(10,11)5(7,8)9/h3-4H2,1-2H3

InChI Key

UHAAENLNKMZPLX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-1,1,2,2,2-pentafluoroethan-1-amine typically involves the reaction of diethylamine with a fluorinated ethyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme can be represented as follows:

C2H5NH2+CF3CH2ClC2H5N(C2H5)CF2CH2F+HCl\text{C}_2\text{H}_5\text{NH}_2 + \text{CF}_3\text{CH}_2\text{Cl} \rightarrow \text{C}_2\text{H}_5\text{N(C}_2\text{H}_5)\text{CF}_2\text{CH}_2\text{F} + \text{HCl} C2​H5​NH2​+CF3​CH2​Cl→C2​H5​N(C2​H5​)CF2​CH2​F+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-1,1,2,2,2-pentafluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are typically employed.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Simpler amines or hydrocarbons.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-1,1,2,2,2-pentafluoroethan-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N,N-Diethyl-1,1,2,2,2-pentafluoroethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity and specificity towards certain biological targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: Another fluorinated amine with similar properties but different fluorination pattern.

    N,N-Dimethyl-1,1,2,2,2-pentafluoroethan-1-amine: Similar structure with methyl groups instead of ethyl groups.

Uniqueness

N,N-Diethyl-1,1,2,2,2-pentafluoroethan-1-amine is unique due to its specific fluorination pattern and the presence of ethyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in research and industry.

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